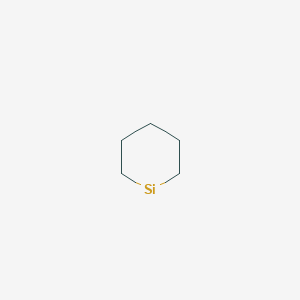
Silacyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silinane, also known as silicane, is an inorganic compound with the chemical formula SiH4. It is a colorless, pyrophoric, and toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid. Silinane is of practical interest as a precursor to elemental silicon and is used in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Silinane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide. Another method involves treating metallurgical-grade silicon with hydrogen chloride at about 300°C to produce trichlorosilane, which is then converted to a mixture of silinane and silicon tetrachloride .
Industrial Production Methods
The industrial production of silinane often involves the reduction of silicon tetrafluoride with sodium hydride or the reduction of silicon tetrachloride with lithium aluminium hydride. These methods are preferred due to their efficiency and scalability .
化学反应分析
Types of Reactions
Silinane undergoes various chemical reactions, including:
Oxidation: Silinane reacts with oxygen to form silicon dioxide and water.
Reduction: Silinane can be reduced to elemental silicon.
Substitution: Silinane can undergo substitution reactions with halogens to form halogenated silanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the desired product yield .
Major Products Formed
The major products formed from these reactions include silicon dioxide, elemental silicon, and various halogenated silanes .
科学研究应用
Silinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biosensors due to its semiconductor properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of high-purity silicon for electronic devices and as a coupling agent in coatings
作用机制
The mechanism by which silinane exerts its effects involves its ability to form strong bonds with other elements, particularly oxygen. This property makes it useful in various applications, such as the formation of silicon dioxide in oxidation reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable silicon-oxygen bonds .
相似化合物的比较
Similar Compounds
Similar compounds to silinane include:
Methane (CH4): Similar tetrahedral structure but contains carbon instead of silicon.
Germane (GeH4): Contains germanium instead of silicon.
Stannane (SnH4): Contains tin instead of silicon.
Plumbane (PbH4): Contains lead instead of silicon.
Uniqueness of Silinane
Silinane is unique due to its high reactivity and ability to form strong silicon-oxygen bonds. This property makes it particularly useful in the production of high-purity silicon and as a precursor for various silicon-containing compounds .
属性
分子式 |
C5H10Si |
|---|---|
分子量 |
98.22 g/mol |
InChI |
InChI=1S/C5H10Si/c1-2-4-6-5-3-1/h1-5H2 |
InChI 键 |
IMHXHWVUYGQSMN-UHFFFAOYSA-N |
规范 SMILES |
C1CC[Si]CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


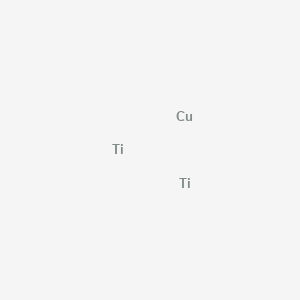
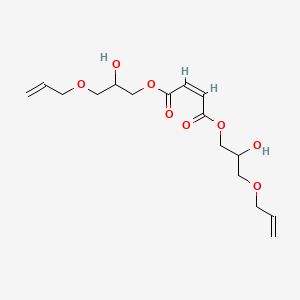
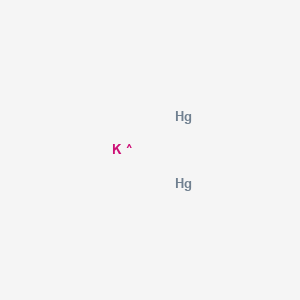
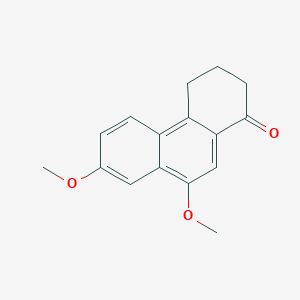
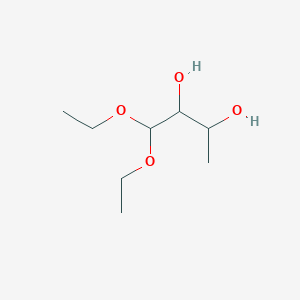
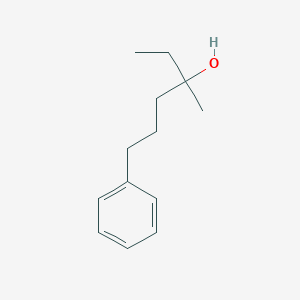
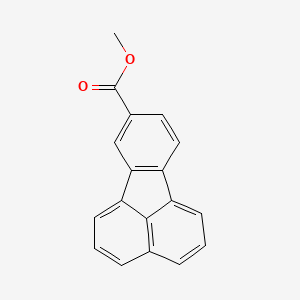
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
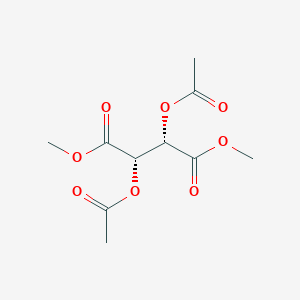
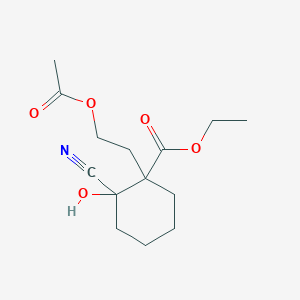
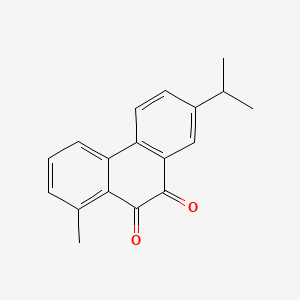
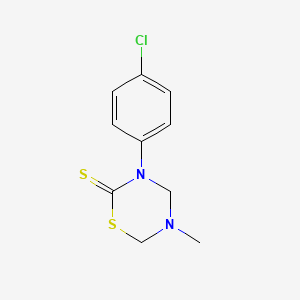

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
